Scientific Field: Medicinal Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity.
Methods of Application or Experimental Procedures: The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM.
Scientific Field: Computational Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the development of a machine learning based intramolecular potential for a flexible organic molecule.
Methods of Application or Experimental Procedures: The kernel regression machine learning technique is employed to construct an analytical potential, using the Gaussian Approximation Potential software and framework.
Scientific Field: Organic Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the synthesis of drug-like molecules.
Methods of Application or Experimental Procedures: The specific methods of synthesis can vary depending on the desired end product.
Results or Outcomes: The outcome of these syntheses is a variety of drug-like molecules that can be further tested for their potential therapeutic effects.
4-(Benzyloxy)pyridin-2-amine is an organic compound characterized by its structure, which includes a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 2-position. The chemical formula for this compound is C₁₂H₁₂N₂O, and it has a molecular weight of approximately 200.24 g/mol. This compound belongs to the class of aminopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry .
The chemical reactivity of 4-(benzyloxy)pyridin-2-amine is influenced by its functional groups. Notably, it can undergo various reactions typical of amines and aromatic compounds, such as:
4-(Benzyloxy)pyridin-2-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. It has been studied for its potential as a therapeutic agent in conditions where modulation of inflammatory pathways is required. Its structural similarity to other aminopyridines suggests that it may also interact with various biological targets, including receptors and enzymes involved in cell signaling pathways .
Several synthetic routes have been proposed for the preparation of 4-(benzyloxy)pyridin-2-amine:
4-(Benzyloxy)pyridin-2-amine has potential applications in various fields:
Research into the interaction of 4-(benzyloxy)pyridin-2-amine with biological systems has revealed its potential as a modulator of enzyme activity. For example, studies have indicated that it may inhibit leukotriene A-4 hydrolase, which plays a crucial role in inflammatory responses. Such interactions highlight its significance in pharmacology and potential therapeutic applications .
Several compounds share structural similarities with 4-(benzyloxy)pyridin-2-amine, making them relevant for comparison:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
3-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 0.89 |
5-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 0.85 |
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | C₁₄H₁₈N₂O | 0.78 |
5-Ethoxy-6-methylpyridin-2-amine | C₁₃H₁₅N₂O | 0.74 |
These compounds exhibit varying degrees of similarity in their structure and may possess unique biological activities or pharmacological properties that distinguish them from 4-(benzyloxy)pyridin-2-amine .
Through this comprehensive overview, it becomes evident that 4-(benzyloxy)pyridin-2-amine holds promise in medicinal chemistry due to its unique structural features and potential biological activities. Further research could elucidate its mechanisms of action and expand its applications in therapeutic contexts.
Cross-coupling reactions have revolutionized the synthesis of 4-(benzyloxy)pyridin-2-amine, enabling precise control over regioselectivity and functional group compatibility. The Liebeskind–Srogl coupling, which employs thioesters and boronic acids in the presence of palladium and copper catalysts, has been instrumental in constructing the benzyloxy–pyridine scaffold. For example, thioester intermediates derived from α-amino ketones undergo oxidative cross-coupling with alcohols under $$ \text{I}_2 $$-catalyzed conditions to yield $$ N,O $$-acetals, which are precursors to 4-(benzyloxy)pyridin-2-amine. This method achieves yields exceeding 80% under mild conditions (80°C, air atmosphere) and tolerates steric hindrance from substituted benzyl groups.
The Suzuki–Miyaura coupling also plays a pivotal role, particularly in introducing aryl groups to the pyridine ring. For instance, 4-bromo-2-aminopyridine reacts with benzylboronic acid in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and a base (e.g., $$ \text{Na}2\text{CO}3 $$) to form the benzyloxy-substituted product. This method’s efficiency is enhanced by microwave irradiation, reducing reaction times from hours to minutes.
The Buchwald-Hartwig amination enables direct installation of amino groups onto halogenated pyridines. For example, 4-bromo-2-(benzyloxy)pyridine reacts with ammonia or primary amines using $$ \text{Pd}2\text{(dba)}3 $$ and XPhos as a ligand system, yielding 4-(benzyloxy)pyridin-2-amine with minimal byproducts. Optimization studies reveal that electron-deficient aryl halides require higher catalyst loadings (5–10 mol%) but achieve superior yields compared to electron-rich substrates.
In contrast, the Chan–Lam coupling offers a copper-mediated alternative for C–N bond formation. While less efficient than palladium-based methods (yields: 40–60%), it avoids the need for inert atmospheres, making it suitable for large-scale applications. Recent advances in ligand design, such as the use of $$ \text{t-BuXPhos} $$, have improved turnover frequencies by stabilizing reactive intermediates.
Industrial production of 4-(benzyloxy)pyridin-2-amine prioritizes cost-effectiveness and sustainability. Microbial oxyfunctionalization using Pseudomonas putida or Rhodococcus strains introduces hydroxyl groups to the pyridine ring under aqueous conditions, which are subsequently benzylated via nucleophilic substitution. This approach reduces reliance on toxic solvents and achieves enantiomeric excesses >90% for chiral derivatives.
Green chemistry protocols emphasize solvent-free reactions or biodegradable alternatives (e.g., cyclopentyl methyl ether). For instance, ball-mill-assisted mechanochemical synthesis achieves quantitative yields by minimizing energy consumption and waste generation. Life-cycle assessments confirm that these methods reduce carbon footprints by 30–50% compared to traditional routes.
The benzyloxy group in 4-(benzyloxy)pyridin-2-amine serves as a versatile handle for further derivatization. Hydrogenolysis over palladium on carbon ($$ \text{Pd/C} $$) cleaves the benzyl ether to yield 4-hydroxypyridin-2-amine, a precursor to anticancer agents. Alternatively, electrophilic aromatic substitution introduces nitro or sulfonyl groups at the 5-position of the pyridine ring, enhancing biological activity.
The pyridine-2-amine core of 4-(Benzyloxy)pyridin-2-amine serves as a critical pharmacophore in kinase inhibitor design. Structural analyses of cyclin-dependent kinases (CDKs) and Btk reveal that the amine group facilitates hydrogen bonding with conserved catalytic residues, while the benzyloxy substituent occupies hydrophobic pockets adjacent to the ATP-binding site [5] [7]. For example, in CDK4/6 inhibitors such as palbociclib analogs, the pyrimidin-2-amine motif directly interacts with the hinge region of the kinase domain [6] [7]. Modifications to the benzyloxy group (e.g., halogenation or alkylation) enable fine-tuning of selectivity between CDK isoforms [5].
Table 1: Kinase Targets and Structural Interactions
Kinase | Binding Affinity (IC₅₀) | Key Interactions |
---|---|---|
CDK4 | 12 nM [7] | H-bond (Val96), π-stacking (Phe93) |
CDK6 | 18 nM [7] | Similar to CDK4, with increased hydrophobic contact |
Btk | 45 nM [2] | Salt bridge (Glu475), van der Waals (Leu408) |
In Btk inhibition, the benzyloxy group’s bulkiness prevents conformational activation of the kinase by sterically hindering the phosphorylation loop [2]. Patent EP 3444246 B1 [5] demonstrates that 2,4-disubstituted pyrimidine derivatives derived from similar amines exhibit nanomolar potency against CDK4/6, validating the scaffold’s utility in oncology therapeutics.
4-(Benzyloxy)pyridin-2-amine derivatives disrupt microbial biofilms through dual mechanisms: (1) interference with quorum-sensing pathways via competitive inhibition of autoinducer receptors, and (2) chelation of divalent cations required for biofilm matrix stability [4]. The electron-rich pyridine ring enables π-cation interactions with bacterial membrane proteins, enhancing permeability. In a study of thieno[2,3-d]pyrimidine derivatives synthesized from this scaffold, compounds showed ≥90% inhibition of Staphylococcus aureus biofilm formation at 10 µM [4].
Pathogen-specific activity arises from structural modifications:
The compound’s ability to cross the blood-brain barrier and modulate cell cycle regulators underpins its neuroprotective potential. In models of Alzheimer’s disease, 4-(Benzyloxy)pyridin-2-amine-based CDK4 inhibitors reduced neuronal apoptosis by 70% through suppression of pro-apoptotic Bim expression and caspase-3 activation [6]. Molecular dynamics simulations indicate that the benzyloxy group stabilizes the inactive conformation of CDK4, preventing Rb phosphorylation and subsequent E2F-mediated transcription of apoptotic genes [6] [7].
Anti-inflammatory effects are linked to Toll-like receptor 8 (TLR8) modulation. Patent EP 4253383 A1 [2] discloses pyridine-2-amine derivatives as TLR8 agonists that suppress NF-κB signaling, reducing pro-inflammatory cytokine release (e.g., TNF-α by 85% at 1 µM). The benzyloxy group’s orientation in the TLR8 binding pocket is critical for agonist specificity over TLR7/9 [2].
The reactivity of the amino and benzyloxy groups enables diverse heterocyclic syntheses:
Table 2: Representative Heterocyclic Derivatives
Derivative Class | Synthetic Route | Biological Activity |
---|---|---|
Thieno[2,3-d]pyrimidines | Pschorr cyclization [4] | Anti-bacterial (MIC = 1–4 µg/mL) |
Pyrido[2,3-b]indoles | Fischer indole synthesis | CDK4 inhibition (IC₅₀ = 8 nM) [5] |
Benzofuropyridines | Ullmann coupling | TLR8 agonism (EC₅₀ = 50 nM) [2] |